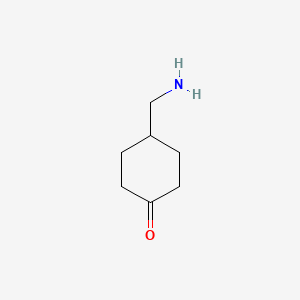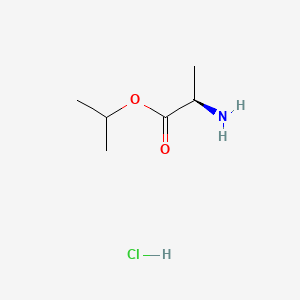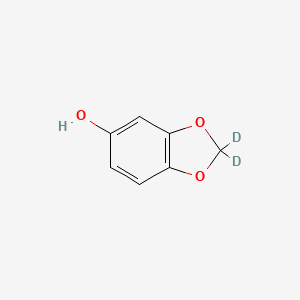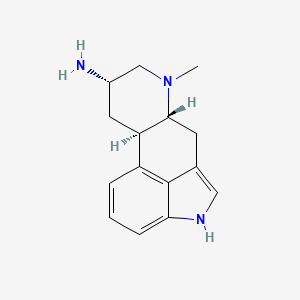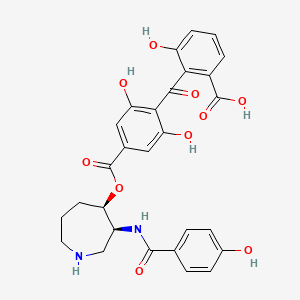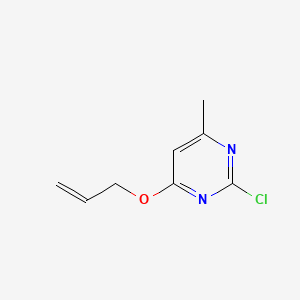
4-(Allyloxy)-2-chloro-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical compounds like “4-(Allyloxy)-2-chloro-6-methylpyrimidine” are typically used in laboratory settings for various purposes. They can be part of complex reactions, used in the synthesis of other compounds, or studied for their unique properties .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis process can vary greatly depending on the specific compound and the starting materials .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This structure can be determined using various techniques such as X-ray crystallography .Chemical Reactions Analysis
Chemical reactions involve the transformation of one or more substances into new substances. The analysis of these reactions often involves studying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
Physical properties of a compound include characteristics like color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Chemical properties refer to a substance’s ability to undergo chemical changes or reactions .Aplicaciones Científicas De Investigación
Application in High-Voltage Direct Current (HVDC) Cable Insulation
- Scientific Field: Material Science, Electrical Engineering .
- Summary of the Application: 4-allyloxy-2-hydroxybenzophenone (AHB) is grafted onto Polypropylene (PP) to improve its electrical properties, making it a promising material for eco-friendly high-voltage direct current (HVDC) cable insulation .
- Methods of Application: The AHB monomer is grafted onto PP via melt grafting. The effects of several reaction variables, specifically initiator and monomer content, reaction temperature, rotor speed, and grafting yield time were studied .
- Results or Outcomes: The grafted PP effectively inhibited space charge accumulation and exhibited the highest volume resistivity and DC breakdown strength when the grafting yield was 0.73% .
Application in the Synthesis of Allyloxyalcohols
- Scientific Field: Organic Chemistry, Green Chemistry .
- Summary of the Application: Allyl ethers bearing free hydroxyl groups (allyloxyalcohols) are valuable chemicals in many environmentally friendly industrial applications .
- Methods of Application: Two pathways were optimized for the highly selective synthesis of 4-allyloxybutan-1-ol: L-L PTC and non-catalytic solvent-free conditions .
- Results or Outcomes: Improvements in the PTC method resulted in 88% yield and 98% selectivity of 4-allyloxybutan-1-ol with minimal formation of allyl chloride hydrolysis by-products. The non-catalytic solvent-free conditions led to a mono-O-allylation product with an excellent yield of 99% in a relatively short reaction time .
Application in High-Temperature Performance of Lithium-Ion Batteries
- Scientific Field: Material Science, Energy Storage .
- Summary of the Application: 4-(allyloxy)phenyl fluorosulfate (APFS) is used as a multi-functional electrolyte additive that forms a mechanical strain-adaptive solid electrolyte interphase (SEI) composed of LiF and polymeric species, and a thermally stable cathode–electrolyte interface containing S–O and S–F species .
- Methods of Application: Radical copolymerization of vinylene carbonate (VC) with APFS via electrochemical initiation creates a spatially deformable polymeric SEI on the Si/C-graphite (SiG-C) anode with large volume changes during cycling .
- Results or Outcomes: The combined use of VC and APFS allows capacity retention of 72.5% with a high capacity of 143.5 mAh g −1 after 300 cycles at 45°C .
Application in the Production of Allyloxyalcohols
- Scientific Field: Organic Chemistry, Industrial Chemistry .
- Summary of the Application: Allyl ethers bearing free hydroxyl groups of CH2=CH-CH-O-A-OH type (hydroxyalkyl allyl ethers, allyloxyalcohols) are valuable chemicals in many environmentally friendly industrial applications .
- Methods of Application: The two pathways (L-L PTC and non-catalytic solvent-free conditions) were optimized for the highly selective synthesis of allyloxyalcohols .
- Results or Outcomes: The development of technologically attractive methods for their production is necessary .
Application in the Synthesis of Polymeric Materials
- Scientific Field: Polymer Science, Material Science .
- Summary of the Application: 4-allyloxy-2-hydroxybenzophenone (AHB) is grafted onto Polypropylene (PP) to improve its electrical properties, making it a promising material for eco-friendly high-voltage direct current (HVDC) cable insulation .
- Methods of Application: The AHB monomer is grafted onto PP via melt grafting. The effects of several reaction variables, specifically initiator and monomer content, reaction temperature, rotor speed, and grafting yield time were studied .
- Results or Outcomes: The grafted PP effectively inhibited space charge accumulation and exhibited the highest volume resistivity and DC breakdown strength when the grafting yield was 0.73% .
Application in the Production of High-Energy Lithium-Ion Cells
- Scientific Field: Energy Storage, Material Science .
- Summary of the Application: 4-(allyloxy)phenyl fluorosulfate (APFS) is used as a multi-functional electrolyte additive that forms a mechanical strain-adaptive solid electrolyte interphase (SEI) composed of LiF and polymeric species, and a thermally stable cathode–electrolyte interface containing S–O and S–F species .
- Methods of Application: Radical copolymerization of vinylene carbonate (VC) with APFS via electrochemical initiation creates a spatially deformable polymeric SEI on the Si/C-graphite (SiG-C) anode with large volume changes during cycling .
- Results or Outcomes: The combined use of VC and APFS allows capacity retention of 72.5% with a high capacity of 143.5 mAh g −1 after 300 cycles at 45°C .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-4-methyl-6-prop-2-enoxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-3-4-12-7-5-6(2)10-8(9)11-7/h3,5H,1,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSFOFSCXRHUEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)-2-chloro-6-methylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

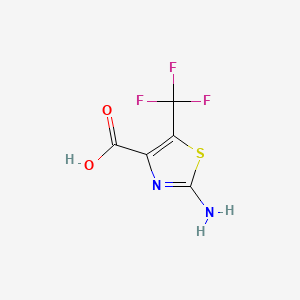
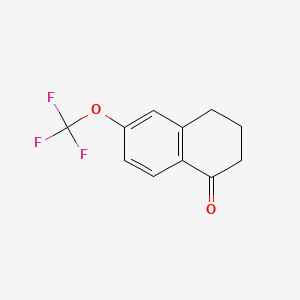
![2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B571524.png)
![5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester](/img/structure/B571525.png)
![N,N-dicyclohexylcyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B571529.png)
